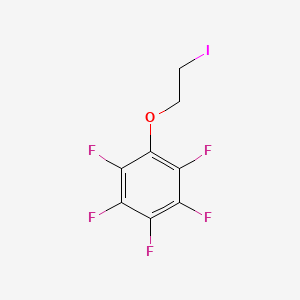![molecular formula C14H23N3O B3080222 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline CAS No. 1082510-08-4](/img/structure/B3080222.png)
2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline
Overview
Description
2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline, also known as MPAPA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the aniline family and has a molecular weight of 268.4 g/mol. MPAPA is a highly selective dopamine D3 receptor antagonist and has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Scientific Research Applications
Src Kinase Inhibitors
- Compounds containing a 4-methylpiperazine group, such as 31a, demonstrated significant inhibition of Src kinase activity and Src-dependent cell proliferation. This makes them potential candidates for cancer treatment (Boschelli et al., 2001).
Antiproliferative Agents
- A series of 2-anilinoquinolines with a 3-(4-methylpiperazin-1-yl)propoxy moiety showed potent and broad-spectrum antiproliferative activities against various cancer cell lines. These compounds exhibited stronger effects than gefitinib, a known anticancer drug (El-Damasy et al., 2016).
Hypoxic-Cytotoxic Agents
- Quinoxalinecarbonitrile derivatives with a 4-methylpiperazin group showed potency as hypoxic-cytotoxic agents, suggesting their use in targeting cancer cells in hypoxic conditions (Ortega et al., 2000).
Future Directions
properties
IUPAC Name |
2-[3-(4-methylpiperazin-1-yl)propoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-16-8-10-17(11-9-16)7-4-12-18-14-6-3-2-5-13(14)15/h2-3,5-6H,4,7-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQBGMFWTYDWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





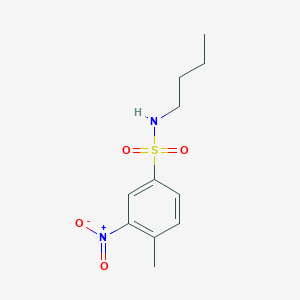
![3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080166.png)
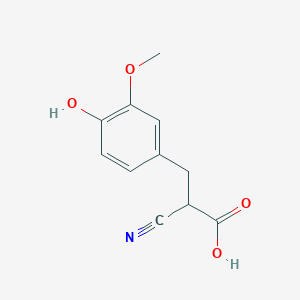
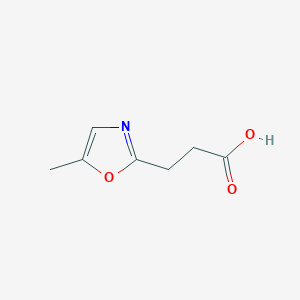
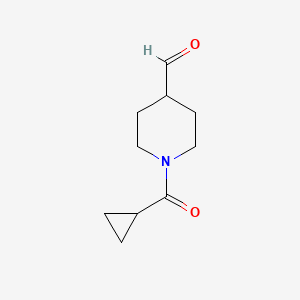
![4-[(4-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080201.png)
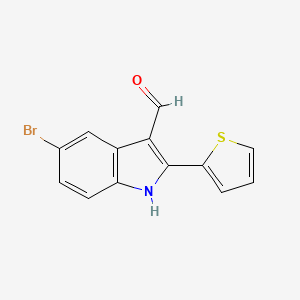
![3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080210.png)
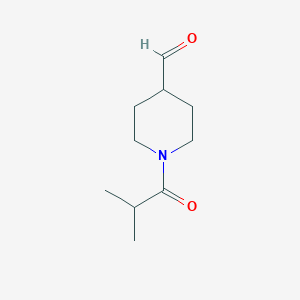
![2,4,6-Trichloro-5-[(trifluoromethyl)sulfanyl]pyrimidine](/img/structure/B3080230.png)
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080244.png)
